![molecular formula C14H17N3O2S B2495372 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone CAS No. 401595-20-8](/img/structure/B2495372.png)

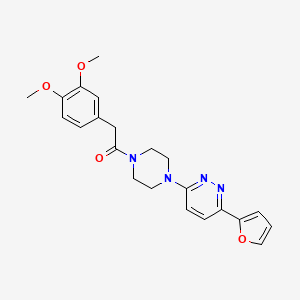

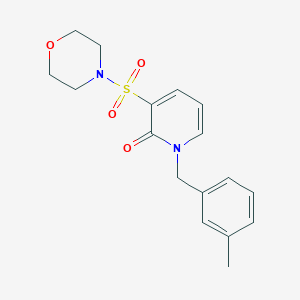

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

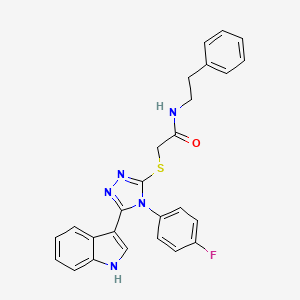

Benzimidazole is a type of organic compound that is part of many drugs and has a wide range of biological activities . Morpholine is a common chemical structure found in many pharmaceuticals and is known for its fungicidal properties . The compound you mentioned seems to be a derivative of these two structures, which could suggest potential biological activity.

Chemical Reactions Analysis

Benzimidazole and morpholine structures can participate in various chemical reactions. Benzimidazole can act as a base and coordinate to metal ions . Morpholine can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its benzimidazole and morpholine components. For example, benzimidazole compounds often have high thermal stability and good resistance to oxidation and radiation .Applications De Recherche Scientifique

- SMR000153186 has been investigated for its potential as an anticancer agent. Researchers have synthesized various derivatives of benzimidazole, including 2-phenylbenzimidazoles, which exhibit promising activity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) . Notably, the presence of a methyl group at the 5 or 6 position on the benzimidazole scaffold enhances its anticancer effects.

- Electron-donating groups (e.g., OH, OMe, –NMe₂, –O–CH₂–C₆H₅) also contribute to increased anticancer activity, while electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce inhibition .

- Benzimidazole derivatives, including SMR000153186, have shown antibacterial activity against pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli .

- Additionally, these compounds exhibit antifungal effects against Candida albicans and Aspergillus niger .

- Benzimidazole compounds, due to their structural similarity to nucleotides found in the human body, have therapeutic potential. They are explored for anti-inflammatory, antibacterial, antiviral, and analgesic properties .

- Commercially available anticancer drugs like osimertinib, navelbine, and vinblastine are based on the benzimidazole skeleton .

- Benzimidazole derivatives serve as important drug candidates. For instance, they are used as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .

- Researchers continue to explore modifications to enhance their bioactivity .

- The optimized geometrical structure, electronic properties, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (a related compound) have been investigated using quantum chemistry methods .

- Researchers have developed a facile and efficient synthesis method for benzimidazole derivatives, including SMR000153186. By reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent, they obtained 23 compounds of benzimidazoles with high yield and efficiency .

- Separation of these compounds was achieved using hexane and water .

Anticancer Activity

Antibacterial and Antifungal Properties

Therapeutic Applications

Drug Candidates and Proton-Pump Inhibitors (PPIs)

Vibrational Spectroscopy and Quantum Chemistry Studies

Synthesis and Separation Methods

Mécanisme D'action

Target of Action

SMR000153186, also known as 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are essential secondary messengers in many biological processes.

Mode of Action

SMR000153186 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these secondary messengers, which can include processes such as bronchodilation and anti-inflammatory effects .

Result of Action

The result of SMR000153186’s action is a combination of bronchodilator and non-steroidal anti-inflammatory effects . This means it can help to widen the airways (bronchodilation), making it easier to breathe, and reduce inflammation without the use of steroids.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-2-3-11-12(8-10)16-14(15-11)20-9-13(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCFJLHOZBVCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2495299.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)

![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)

![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)